5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC13776785
Molecular Formula: C14H11FN2O4
Molecular Weight: 290.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2O4 |
|---|---|
| Molecular Weight | 290.25 g/mol |
| IUPAC Name | 5-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H11FN2O4/c1-16-11(18)5-4-10(14(16)21)17-12(19)8-3-2-7(15)6-9(8)13(17)20/h2-3,6,10H,4-5H2,1H3 |
| Standard InChI Key | NSGOKPIFBYJEIO-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
| Canonical SMILES | CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Introduction
Chemical Identity and Structural Analysis
5-Fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione belongs to the isoindole-1,3-dione class, incorporating a fluorinated aromatic system and a methyl-substituted dioxopiperidine ring. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The compound’s IUPAC name systematically describes its topology: a 5-fluoro-substituted isoindole-dione fused to a 1-methyl-2,6-dioxopiperidin-3-yl group.
Structural Features:
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Isoindole-dione core: A bicyclic system with two ketone groups at positions 1 and 3, providing planar rigidity and hydrogen-bonding capacity.
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Fluorine substitution: At position 5 of the isoindole ring, enhancing electronegativity and potentially influencing bioavailability .
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Methylated dioxopiperidine: A six-membered ring with ketone groups at positions 2 and 6 and a methyl substituent at nitrogen, modulating steric and electronic properties .
Table 1: Key Chemical Identifiers
The stereochemistry at the piperidinyl C3 position remains unspecified in public records, though synthetic protocols for analogous compounds often favor the S-configuration due to metabolic stability considerations .
Synthesis and Manufacturing
While detailed synthetic routes for 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione are proprietary, retrosynthetic analysis suggests a multi-step sequence involving:
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Piperidine ring formation: Cyclization of a δ-amino ketone precursor to yield the 2,6-dioxopiperidine scaffold.
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N-Methylation: Quaternization of the piperidine nitrogen using methylating agents like methyl iodide .
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Isoindole-dione coupling: Ullmann-type or Buchwald-Hartwig amination to link the fluorinated isoindole-dione to the piperidine moiety .
Suppliers such as Bide Pharmatech Ltd. and Changzhou Bojia Biomedical Technology Co., Ltd., offer the compound at milligram to gram scales, indicating established laboratory-scale production . Industrial-scale synthesis would require optimization for yield and purity, particularly in controlling regioselectivity during heterocycle formation.
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 ± 0.3 | ChemAxon Calculator |
| Water Solubility | 0.12 mg/mL | Ali et al. (2024) Model |
| Melting Point | 218–225°C | DSC Simulation |
| pKa | 9.8 (piperidine NH) | MarvinSketch |
The methyl group on the piperidine nitrogen likely reduces aqueous solubility compared to non-methylated analogs (e.g., CAS 835616-61-0, solubility 0.24 mg/mL) . Fluorine’s electron-withdrawing effect may enhance crystalline stability, as observed in related fluorinated isoindole-diones .
Applications in Pharmaceutical Research
Intermediate in PROTAC Development
The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), which require cereblon-binding ligands. For example, golcadomide hydrochloride (CID 163203519) incorporates a related dioxopiperidine fragment linked to a morpholinyl azetidine group .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the methyl and fluoro substituents enable optimization of:
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Cereblon Binding Affinity: Methyl groups may fill hydrophobic pockets in the cereblon binding site.
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Metabolic Stability: Fluorine reduces CYP450-mediated oxidation of the isoindole ring .
Future Research Directions
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In Vitro Profiling: Assess cereblon binding via surface plasmon resonance (SPR) and ubiquitination assays.
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In Vivo Pharmacokinetics: Evaluate oral bioavailability and half-life in rodent models.
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Toxicology Screening: Investigate genotoxicity (Ames test) and embryo-fetal development impacts.
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Crystallography: Resolve the compound’s binding mode with cereblon using X-ray diffraction.
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